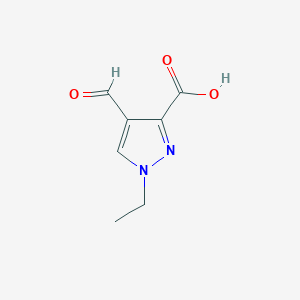
1-Ethyl-4-formyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-formyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an ethyl group at the 1-position, a formyl group at the 4-position, and a carboxylic acid group at the 3-position, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-formyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with carboxylic acids or their derivatives . For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can then be oxidized to yield pyrazoles . Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-4-formyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-4-formyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-formyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-formyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:
1-Methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but features a chloro group instead of a formyl group.
3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: This derivative has a difluoromethyl group and is used in different applications.
Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates: These compounds have an aryl group at the 1-position and are used in the synthesis of more complex pyrazole derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1-ethyl-4-formylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-2-9-3-5(4-10)6(8-9)7(11)12/h3-4H,2H2,1H3,(H,11,12) |
Clé InChI |
RJSLCRLRJRVASC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


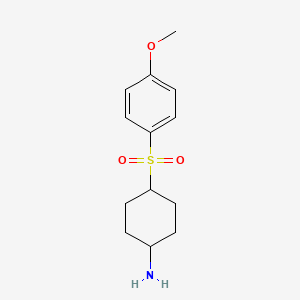
![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
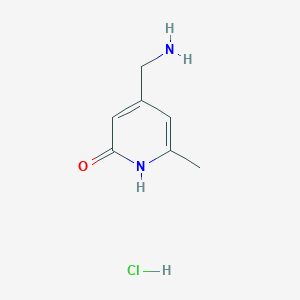
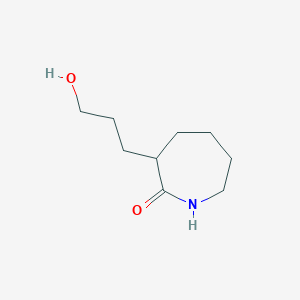

![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
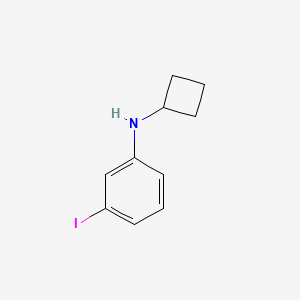
![4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline](/img/structure/B13238708.png)
amine](/img/structure/B13238710.png)
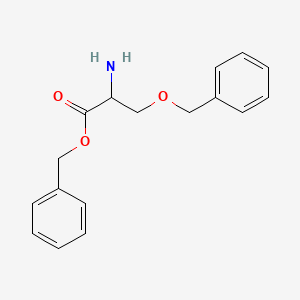

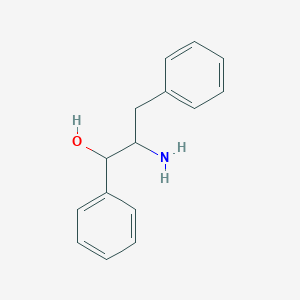
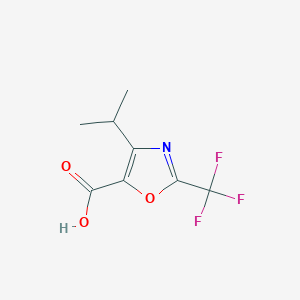
![2-[5-(Furan-2-yl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B13238736.png)
